1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a benzyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of benzaldehyde with 2-(1H-indol-3-yl)ethan-1-amine, followed by the addition of 2-oxo-2-phenylacetic acid and (isocyanomethyl)benzene in methanol under room temperature . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-hydroxypyrrolidine-3-carboxamide.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by interacting with key proteins involved in cell death pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety enhances its ability to interact with biological targets, while the benzyl group and pyrrolidine ring contribute to its stability and reactivity.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-21-12-18(15-25(21)14-16-6-2-1-3-7-16)22(27)23-11-10-17-13-24-20-9-5-4-8-19(17)20/h1-9,13,18,24H,10-12,14-15H2,(H,23,27) |
InChI Key |
MBZAQYYGAYYUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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